molecular formula C13H18N4O3 B6629282 N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide

Cat. No.: B6629282
M. Wt: 278.31 g/mol
InChI Key: RPPFNVCBJRBSHU-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring, and an amide functional group

Properties

IUPAC Name

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-2-14-13(20)17-7-5-16(6-8-17)12(19)10-3-4-15-11(18)9-10/h3-4,9H,2,5-8H2,1H3,(H,14,20)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPPFNVCBJRBSHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-oxo-1H-pyridine-4-carboxylic acid.

    Formation of the Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving ethylenediamine and a suitable carbonyl compound.

    Coupling Reaction: The final step involves coupling the pyridine and piperazine rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperazine-1-carboxamide can be compared with other piperazine derivatives, such as:

    N-ethylpiperazine: Lacks the pyridine ring and amide functional group, resulting in different chemical properties and applications.

    4-(2-oxo-1H-pyridine-4-carbonyl)piperazine: Similar structure but lacks the ethyl group, affecting its reactivity and biological activity.

    N-ethyl-4-(2-oxo-1H-pyridine-4-carbonyl)piperidine-1-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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